molecular formula C11H20N2O4 B1586187 (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester CAS No. 314741-39-4

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester

Cat. No.: B1586187
CAS No.: 314741-39-4
M. Wt: 244.29 g/mol
InChI Key: QUKAHFCVKNRRBU-QMMMGPOBSA-N
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Description

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms and a carboxylic acid methyl ester group attached to the piperazine ring

Preparation Methods

The synthesis of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, tert-butyl chloroformate, and methyl chloroformate.

    Protection of Piperazine: The piperazine is first protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butoxycarbonyl (Boc) protected piperazine.

    Esterification: The Boc-protected piperazine is then reacted with methyl chloroformate in the presence of a base to form the methyl ester derivative.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present and the reagents used.

Common reagents and conditions used in these reactions include acids (e.g., hydrochloric acid, trifluoroacetic acid), bases (e.g., sodium hydroxide, potassium carbonate), and nucleophiles (e.g., alkyl halides, amines).

Scientific Research Applications

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Chemical Biology: It is used in the development of chemical probes and tools for studying biological processes and molecular interactions.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester depends on its specific application and the target molecule it interacts with. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as receptors, enzymes, or ion channels. The Boc protecting group provides stability during synthetic transformations, while the ester group can be hydrolyzed to reveal the active carboxylic acid functionality.

Comparison with Similar Compounds

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester can be compared with other similar compounds, such as:

    (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester: This compound has a similar structure but with the carboxylic acid methyl ester group attached at the 2-position of the piperazine ring.

    ®-1-N-Boc-piperazine-3-carboxylic acid methyl ester: This is the enantiomer of the (S)-isomer and may exhibit different biological activity and properties.

    1-N-Boc-piperazine-4-carboxylic acid methyl ester: This compound has the carboxylic acid methyl ester group attached at the 4-position of the piperazine ring.

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKAHFCVKNRRBU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363541
Record name 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314741-39-4
Record name 1-(1,1-Dimethylethyl) 3-methyl (3S)-1,3-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314741-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
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Synthesis routes and methods I

Procedure details

10% Pd—C (0.2 eq) was added to a stirred RT 0.1 M solution of A2 in MeOH and the mixture was stirred under an H2 atmosphere at RT for 3 h. The mixture was filtered, washing with MeOH, and the filtrate was evaporated under reduced pressure to give the title compound in 95% yield. 1H NMR (400 MHz, CDCl3, 300K) δ 4.02 (1H, m), 3.74 (3H, s), 3.70 (1H, m), 3.43 (1H, m), 3.20 (1H, m), 3.04 (2H, m), 2.75 (1H, m), 2.14 (1H, m), 1.47 (9H, s). MS (ES+) C11H20N2O4 requires 244, found: 267 (M+Na)+.
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Synthesis routes and methods II

Procedure details

A solution of the product from step A in methanol was hydrogenated at 60 psi in the presence of 10% Pd/C (0.250 g) for 24h. The catalyst was filtered and the methanol evaporated to yield the title compound as an oil (0.91 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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